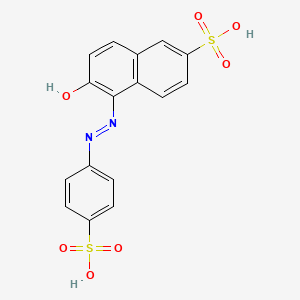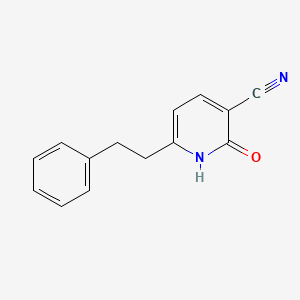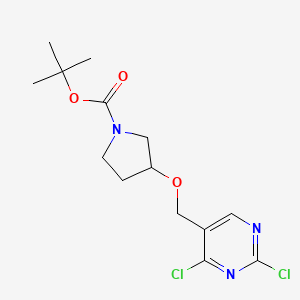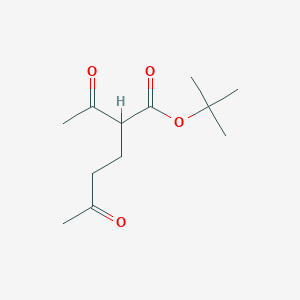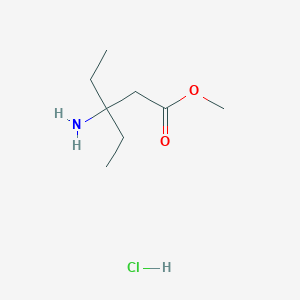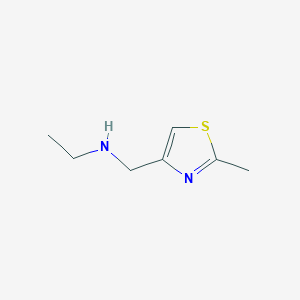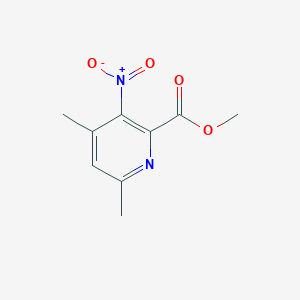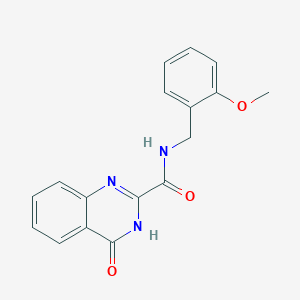
4-hydroxy-N-(2-methoxybenzyl)quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired quinazoline derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, are being explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
25I-NBOMe: A potent serotonin 5-HT2A/2C receptor agonist with hallucinogenic activity .
25B-NBOMe: Exhibits high binding affinity for serotonin receptors and impacts neurotransmitter release .
25C-NBOMe: Another member of the NBOMe series with similar pharmacological properties .
Uniqueness
N-(2-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to its specific structural features and the presence of the quinazoline ring, which imparts distinct biological activities. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is being explored for its therapeutic potential in various medical applications.
Propiedades
Fórmula molecular |
C17H15N3O3 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-14-9-5-2-6-11(14)10-18-17(22)15-19-13-8-4-3-7-12(13)16(21)20-15/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) |
Clave InChI |
OZWHBVHTVRIAKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


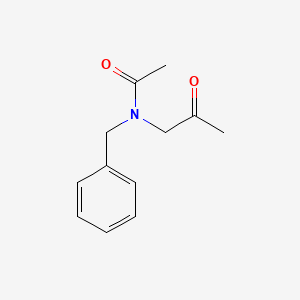
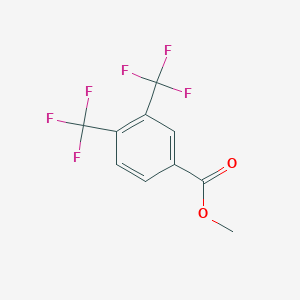
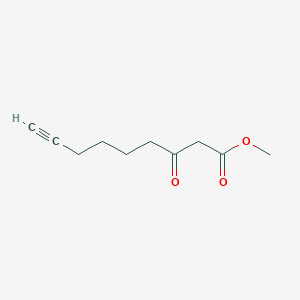
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
